molecular formula C21H24N2O4 B269009 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

Cat. No. B269009
M. Wt: 368.4 g/mol
InChI Key: PCPSTCCENPSAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide, commonly referred to as MORPH, is a synthetic compound that has gained significant attention in scientific research. MORPH is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain and inflammation. The purpose of

Scientific Research Applications

MORPH has been extensively studied for its potential therapeutic applications in pain and inflammation. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channels are expressed in sensory neurons and play a critical role in the perception of pain and inflammation. MORPH has been shown to effectively block N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channels, leading to reduced pain and inflammation in animal models. Additionally, MORPH has been investigated for its potential use in treating various types of cancer, as N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channels are also expressed in cancer cells.

Mechanism of Action

MORPH acts as a selective antagonist of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channels by binding to the channel and preventing the influx of calcium ions. Calcium influx through N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channels is responsible for the perception of pain and inflammation. By blocking this influx, MORPH effectively reduces pain and inflammation.
Biochemical and Physiological Effects
MORPH has been shown to have several biochemical and physiological effects. In animal models, MORPH has been shown to reduce pain and inflammation without affecting motor function or causing sedation. Additionally, MORPH has been shown to have a low toxicity profile, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MORPH in lab experiments is its selectivity for N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channels. This allows researchers to specifically target these channels and study their effects on pain and inflammation. Additionally, MORPH has a well-established synthesis method, ensuring the reproducibility of experiments. However, one limitation of using MORPH is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for MORPH research. One potential direction is the development of more potent and selective N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channel antagonists. Additionally, further research is needed to fully understand the role of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channels in pain and inflammation and their potential as therapeutic targets. Finally, the potential use of MORPH in treating various types of cancer warrants further investigation.
Conclusion
In conclusion, MORPH is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications in pain and inflammation. Its selectivity for N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide channels and low toxicity profile make it a promising candidate for therapeutic use. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of MORPH involves the reaction of 3-(morpholin-4-ylcarbonyl)phenylboronic acid with 2-phenoxybutanoyl chloride in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain pure MORPH. This method of synthesis has been validated and optimized in several studies, ensuring the purity and reproducibility of the compound.

properties

Product Name

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxybutanamide

InChI

InChI=1S/C21H24N2O4/c1-2-19(27-18-9-4-3-5-10-18)20(24)22-17-8-6-7-16(15-17)21(25)23-11-13-26-14-12-23/h3-10,15,19H,2,11-14H2,1H3,(H,22,24)

InChI Key

PCPSTCCENPSAJP-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.